molecular formula C8H19N B045302 N,N-Diisopropylethylamine CAS No. 7087-68-5

N,N-Diisopropylethylamine

Cat. No. B045302
Key on ui cas rn: 7087-68-5
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Patent
US05414081

Procedure details

In 1 ml of acetonitrile was dissolved 20 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate, 4.3 mg of (4S)-4-mercaptopyrrolidin-2-thione obtained in the above (3) and 4.1 mg of N,N-diisopropylethylamine were added thereto under nitrogen gas at -20° C., and the mixture was stirred for 2 hours while gradually elevating a temperature thereof to 0° C. The reaction mixture was poured into a 0.1M phosphate buffer (pH 7) and extracted with ethyl acetate. After the extract was washed and dried, the solvent was removed under reduced pressure. The residue was purified by thin layer chromatography (solvent; ethyl acetate:n-hexane=5:5) to obtain 7 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-[(4R)-pyrrolidin-2-thion-4-ylthio[-1methylcarbepen-2-em-3-carboxylate as colorless crystal.
Name
pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate
Quantity
20 mg
Type
reactant
Reaction Step One
Name
(4S)-4-mercaptopyrrolidin-2-thione
Quantity
4.3 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si](O[C@@H]([C@H:11]1[C:44](=O)[N:13]2[C:14]([C:33](OCOC(=O)C(C)(C)C)=O)=[C:15](OP(C3C=CC=CC=3)(C3C=CC=CC=3)=O)[C@H:16](C)[C@@H:12]12)C)(C(C)(C)C)(C)C.S[C@@H:47]1CNC(=S)C1>C(#N)C>[CH:44]([N:13]([CH2:12][CH3:16])[CH:14]([CH3:15])[CH3:33])([CH3:11])[CH3:47]

Inputs

Step One
Name
pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate
Quantity
20 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[C@H](C)[C@@H]1[C@H]2N(C(=C([C@@H]2C)OP(=O)(C2=CC=CC=C2)C2=CC=CC=C2)C(=O)OCOC(C(C)(C)C)=O)C1=O
Name
(4S)-4-mercaptopyrrolidin-2-thione
Quantity
4.3 mg
Type
reactant
Smiles
S[C@H]1CC(NC1)=S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)N(C(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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